Home > Products > Screening Compounds P143477 > N1-Benzyl-N3-methyl-1,3-propanediamine
N1-Benzyl-N3-methyl-1,3-propanediamine - 51024-06-7

N1-Benzyl-N3-methyl-1,3-propanediamine

Catalog Number: EVT-3279400
CAS Number: 51024-06-7
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N1-Benzyl-N3-methyl-1,3-propanediamine is a synthetic organic compound classified as a polyamine derivative. While its direct source is not explicitly mentioned in the provided abstracts, it is structurally similar to spermine and other polyamines, suggesting potential roles in biological systems. []

N1-(2-Hydroxyethoxymethyl)-5-benzyluracil (BAU)

Compound Description: N1-(2-Hydroxyethoxymethyl)-5-benzyluracil (BAU) is a potent inhibitor of uridine phosphorylase. [] It is a synthetic compound and its pharmacological properties have been investigated for potential therapeutic applications.

N1-(2-Morpholinoethyl)-N1-((pyridine-2-yl)methyl)propane-1,3-diamine

Compound Description: This compound is a precursor used in the synthesis of a Schiff base ligand. [] This Schiff base ligand, formed by reacting N1-(2-Morpholinoethyl)-N1-((pyridine-2-yl)methyl)propane-1,3-diamine with 2-hydroxy-benzaldehyde, is then used to synthesize various metal complexes. []

2-((3-(2-Morpholinoethylamino)-N3-((pyridine-2-yl)methyl)propylimino)methyl)phenol

Compound Description: This compound is an unsymmetrical five-coordinate Schiff base ligand with an N4O donor set. [] It is synthesized by the condensation of N1-(2-morpholinoethyl)-N1-((pyridine-2-yl)methyl)propane-1,3-diamine with 2-hydroxybenzaldehyde. [] This ligand forms complexes with various metal ions including Zn2+, Cd2+, Mn2+, Cu2+, Ni2+, Ag+, Fe3+, and Co2+. []

N,N,N’-trimethyl-N’-(4-hydroxyl-benzyl)-1,3-propanediamine (TPD)

Compound Description: TPD is a phenolic propanediamine derivative designed as a lung-targeting ligand. [] It has been successfully conjugated to the anti-inflammatory compound Rhein to improve its delivery to the lungs for the treatment of asthma. []

N,N,N’-trimethyl-N’-(2-hydroxyl-3-methyl-5-123Iiodobenzyl)-1,3-propanediamine (HIPD)

Compound Description: HIPD is a phenolic propanediamine derivative used as an imaging agent for localized pulmonary diseases. []

Overview

N1-Benzyl-N3-methyl-1,3-propanediamine is an organic compound characterized by the molecular formula C11H18N2C_{11}H_{18}N_{2} and a molecular weight of approximately 178.27 g/mol. This compound is a derivative of 1,3-propanediamine, where one hydrogen atom on each nitrogen atom is replaced by a benzyl group and a methyl group, respectively. It serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Source and Classification

N1-Benzyl-N3-methyl-1,3-propanediamine belongs to the class of aliphatic amines and is classified as a diamine due to the presence of two amine groups. The compound can be sourced from various chemical suppliers and is utilized in both academic research and industrial applications .

Synthesis Analysis

Methods

The synthesis of N1-Benzyl-N3-methyl-1,3-propanediamine can be achieved through several methods:

  1. Reductive Amination: This method involves the reaction of 1,3-diaminopropane with benzaldehyde and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This process typically yields good results in terms of purity and yield.
  2. N-Alkylation: Another common synthesis route involves the N-alkylation of N-methyl-1,3-propanediamine with benzyl chloride under basic conditions, often using sodium hydroxide or potassium carbonate as the base. This method is notable for its simplicity and effectiveness in producing the desired compound.

Technical Details

The choice of synthesis method may depend on factors such as cost, availability of starting materials, and desired purity levels. Industrial production typically follows similar synthetic routes but on a larger scale.

Molecular Structure Analysis

Structure

The molecular structure of N1-Benzyl-N3-methyl-1,3-propanediamine features a central propanediamine backbone with substituents at the nitrogen atoms. The compound has two chiral centers due to the presence of the benzyl and methyl groups, which can lead to diverse stereochemical configurations.

Data

  • Molecular Formula: C11H18N2C_{11}H_{18}N_{2}
  • Molecular Weight: 178.27 g/mol
  • CAS Number: 51024-06-7 .
Chemical Reactions Analysis

Reactions

N1-Benzyl-N3-methyl-1,3-propanediamine can participate in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation reactions at the benzyl group, resulting in products such as benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: Reduction reactions can yield derivatives with varying degrees of saturation. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed for this purpose.
  3. Substitution: The compound can also engage in nucleophilic substitution reactions where either the benzyl or methyl groups can be replaced by other functional groups under appropriate conditions.

Technical Details

The specific reaction conditions (temperature, pressure, solvent) will vary based on the desired outcome and reagents used.

Mechanism of Action

The mechanism of action for N1-Benzyl-N3-methyl-1,3-propanediamine is context-dependent, particularly regarding its application in medicinal chemistry. In biological systems, it may act as an inhibitor or activator for specific enzymes or receptors. The structural features provided by the benzyl and methyl groups significantly influence its binding affinity and selectivity towards molecular targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Stable under normal conditions but may react under strong acidic or basic environments.
  • Hazards: Classified as an irritant; proper safety precautions should be taken when handling this compound .
Applications

N1-Benzyl-N3-methyl-1,3-propanediamine has several scientific applications:

  • Organic Synthesis: Used as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Acts as a ligand in receptor binding studies and helps in studying enzyme interactions.
  • Industrial Use: Employed in producing specialty chemicals and serves as a precursor for synthesizing polymers and resins .

This compound's versatility makes it valuable across various fields of chemistry, particularly in developing new pharmaceuticals and agrochemicals.

Introduction and Research Significance

Structural Classification within Medicinally Active Diamines

N1-Benzyl-N3-methyl-1,3-propanediamine (chemical formula: C₁₁H₁₈N₂; molecular weight: 178.27 g/mol) belongs to the 1,3-propanediamine structural family characterized by a three-carbon alkyl chain separating two nitrogen atoms [1] [7]. Its classification can be understood through several structural and chemical characteristics:

  • Substitution pattern: The compound exhibits asymmetric nitrogen substitution, with one nitrogen bearing a benzyl group (N1-benzyl) and the other nitrogen methylated (N3-methyl). This asymmetry differentiates it from simpler symmetrical analogs like N,N'-dimethyl-1,3-propanediamine (C₅H₁₄N₂, MW: 102.18 g/mol), which features two methyl substituents [5] [9]. The benzyl group introduces significant hydrophobic character and potential for π-π stacking interactions with biological macromolecules.

  • Structural analogs: It shares its 1,3-propanediamine core with several biologically active compounds. N-Methyl-1,3-propanediamine (C₄H₁₂N₂, MW: 88.15 g/mol), a mono-methylated analog, serves as a key building block in medicinal chemistry [3] [4]. The fully substituted derivative N1,N3-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methylene]-2,2-dimethylpropane-1,3-diamine demonstrates the scaffold's utility in coordinating metal ions for potential therapeutic applications [8].

  • Physicochemical properties: The presence of two basic nitrogen atoms (predicted pKa ~10.6) enables diprotonation at physiological pH, enhancing water solubility and potential for ionic interactions with biological targets [4]. The benzyl group contributes significant lipophilicity (calculated LogP ≈ 1.2), balancing the molecule's hydrophilic and hydrophobic properties for optimal membrane permeability.

Table 1: Structural and Physicochemical Comparison of Key 1,3-Propanediamine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesBoiling Point/ Density
N1-Benzyl-N3-methyl-1,3-propanediamineC₁₁H₁₈N₂178.27Asymmetric N-benzyl and N-methyl substitutionNot reported
N-Methyl-1,3-propanediamineC₄H₁₂N₂88.15Terminal primary amine, secondary amine139-141°C / 0.844 g/mL
N,N'-Dimethyl-1,3-propanediamineC₅H₁₄N₂102.18Symmetrical N,N'-dimethyl substitution145°C / 0.817 g/mL

The structural versatility of the 1,3-propanediamine core allows for significant pharmacophore tuning. The three-carbon chain provides optimal spatial separation between the nitrogen atoms, potentially enabling bidentate binding to biological targets. The benzyl substituent serves as a privileged structure in medicinal chemistry, frequently associated with enhanced target affinity across diverse receptor classes [7]. This combination of features positions N1-Benzyl-N3-methyl-1,3-propanediamine as a structurally unique scaffold worthy of detailed pharmacological investigation.

Historical Development and Emergence in Drug Discovery

The historical trajectory of N1-Benzyl-N3-methyl-1,3-propanediamine reflects broader trends in diamine-based drug discovery. Its emergence can be traced through several key phases:

  • Natural product foundations: Research into bioactive diamines began with investigations of naturally occurring polyamines like spermidine and spermine, which play crucial roles in cell growth and differentiation. Early pharmacological studies (1980s-1990s) revealed that structural modifications to these natural polyamines could yield compounds with significant antiproliferative and antimicrobial properties [6]. This foundational work established the 1,3-propanediamine motif as a biologically relevant scaffold worthy of synthetic exploration.

  • Synthetic evolution: The development of efficient synthetic routes to asymmetric 1,3-diamines accelerated research in this area. N-Methyl-1,3-propanediamine (MAPA), a key precursor to N1-benzyl-N3-methyl derivatives, became commercially available in the 1990s, facilitating systematic structure-activity studies [3] [4]. During the 2000s, researchers synthesized numerous analogs, including quinone-polyamine conjugates designed as trypanothione reductase inhibitors for treating trypanosomal infections [2]. These efforts demonstrated that strategic benzyl substitution could enhance target specificity and potency against parasitic enzymes.

  • Combinatorial chemistry advances: The 2010s saw the integration of the 1,3-propanediamine scaffold into combinatorial libraries. Researchers created hybrid structures combining the diamine core with tricyclic neuroleptic motifs and aryl pharmacophores to target trypanosomal infections [2]. These investigations revealed that N-benzyl substitution patterns significantly influenced antitrypanosomal activity, with the N1-benzyl-N3-methyl configuration showing particular promise due to optimal steric and electronic properties.

Table 2: Historical Milestones in 1,3-Propanediamine-Based Drug Discovery

Time PeriodKey DevelopmentsSignificance
1980s-1990sInvestigation of natural polyamine functionsEstablished biological relevance of diamine spacing
1990s-2000sCommercial availability of N-methyl-1,3-propanediamine precursors [4]Enabled targeted synthesis of asymmetric diamines
2001Development of quinone-polyamine conjugates [2]Demonstrated antiparasitic potential of modified diamines
2010sSynthesis of tricyclic neuroleptic-diamine hybrids [2]Expanded applications to neurological targets
2020sCommercial availability of N1-benzyl-N3-methyl-1,3-propanediamine [7]Facilitated targeted biological evaluation

The compound's emergence within drug discovery programs reflects a strategic shift toward molecular hybridization approaches. By combining the benzyl motif—prevalent in CNS-active compounds—with the biologically active 1,3-propanediamine core, researchers have created novel chemical entities with potential dual mechanisms of action. This approach is exemplified by studies showing that diamine analogs of tricyclic neuroleptics like clomipramine retain significant bioactivity while potentially offering improved selectivity profiles [2]. The historical evolution of this compound class demonstrates how rational structural modifications to core diamine scaffolds can generate diverse pharmacological activities.

Knowledge Gaps and Current Research Imperatives

Despite promising structural features and historical precedents, several significant knowledge gaps impede the rational development of N1-Benzyl-N3-methyl-1,3-propanediamine-based therapeutics:

  • Target identification uncertainty: The precise molecular targets and mechanism of action of this specific diamine derivative remain largely uncharacterized. While structurally related diamines have demonstrated activity against trypanothione reductase and other redox enzymes, direct binding studies with the benzyl-methyl substituted variant are lacking [2]. This represents a critical research gap since target identification is essential for rational optimization. Computational approaches (molecular docking, pharmacophore modeling) combined with experimental target deconvolution strategies (affinity chromatography, chemical proteomics) are needed to elucidate its primary biomolecular interactions.

  • Resistance mechanisms: Research on structurally similar compounds like sitamaquine (a leishmanicidal 8-aminoquinoline) has revealed that parasites can develop resistance through undefined mechanisms [2]. Whether N1-benzyl-N3-methyl-1,3-propanediamine faces similar resistance pathways remains unknown. Systematic studies evaluating resistance development in Leishmania or Trypanosoma strains exposed to sublethal compound concentrations are imperative. Understanding resistance mechanisms would inform combination therapies and guide structural modifications to circumvent resistance.

  • Structure-Activity Relationship (SAR) limitations: Current literature lacks comprehensive SAR analysis focused specifically on this scaffold. While the significance of the benzyl group is established in related compounds, systematic evaluation of para-substituted benzyl analogs (electron-donating/withdrawing groups, halogenation patterns) has not been reported [7]. Similarly, the impact of alkyl chain length extension or branching between the nitrogen atoms remains unexplored. These knowledge gaps significantly hinder lead optimization efforts.

Table 3: Key Research Imperatives for N1-Benzyl-N3-methyl-1,3-propanediamine Development

Research ImperativeCurrent Knowledge GapRecommended Approaches
Target IdentificationPrimary molecular targets unknownChemical proteomics, affinity-based protein profiling
Resistance MechanismsSusceptibility to resistance undefinedLongitudinal resistance induction studies
Comprehensive SARLimited systematic structural variationParallel synthesis of substituted benzyl and alkyl variants
Delivery OptimizationFormulation challenges for diaminesNanoparticle encapsulation, prodrug strategies
In vivo ValidationPredominantly in vitro dataPharmacokinetic profiling and efficacy models in relevant disease models
  • Drug delivery challenges: Diamines frequently exhibit unfavorable physicochemical properties that limit bioavailability, including high water solubility facilitating rapid renal clearance and potential for oxidation metabolism at the benzyl position [4]. Advanced delivery strategies such as nanoparticle encapsulation, liposomal formulations, or prodrug approaches have not been explored for this specific compound. Research addressing these delivery challenges is essential for translating in vitro activity to in vivo efficacy.

  • Selectivity profiling: While the compound's structural features suggest potential bioactivity, its selectivity profile relative to human targets remains uninvestigated. Specific concerns include potential interactions with neurological receptors (given the benzyl moiety's presence in neuroactive compounds) and cardiovascular ion channels. Comprehensive off-target screening against panels of human receptors and enzymes is needed to establish therapeutic index estimates and identify potential toxicity liabilities early in development.

Addressing these knowledge gaps requires coordinated multidisciplinary research integrating synthetic chemistry, structural biology, parasitology, and pharmaceutical development. The structural uniqueness of N1-Benzyl-N3-methyl-1,3-propanediamine offers significant opportunities for innovation in medicinal chemistry, particularly in targeting neglected tropical diseases where novel therapeutic scaffolds are urgently needed.

Properties

CAS Number

51024-06-7

Product Name

N1-Benzyl-N3-methyl-1,3-propanediamine

IUPAC Name

N'-benzyl-N-methylpropane-1,3-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-12-8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3

InChI Key

NRVBOBHGAXKYOL-UHFFFAOYSA-N

SMILES

CNCCCNCC1=CC=CC=C1

Canonical SMILES

CNCCCNCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.